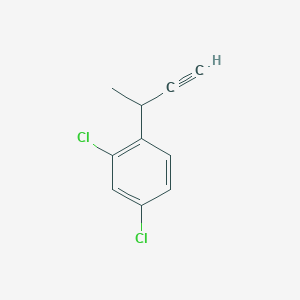
1-(But-3-yn-2-yl)-2,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-2-yl)-2,4-dichlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two chlorine atoms and a but-3-yn-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene typically involves the alkylation of 2,4-dichlorobenzene with a suitable but-3-yn-2-yl precursor. One common method is the Friedel-Crafts alkylation, where 2,4-dichlorobenzene reacts with but-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the but-3-yn-2-yl group into the benzene ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-3-yn-2-yl)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-(But-3-yn-2-yl)-2,4-dichlorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the but-3-yn-2-yl group and the electron-withdrawing effects of the chlorine atoms. These structural features can modulate the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
1-(But-3-yn-2-yl)-2,4-dichlorobenzene can be compared with similar compounds such as:
- 2-(But-3-yn-2-yl)isoindoline-1,3-dione
- Valeric acid, but-3-yn-2-yl ester
- 2-(4-pyridyl)but-3-yn-2-yl acetate
These compounds share the but-3-yn-2-yl group but differ in their additional substituents and overall structure, which can lead to variations in their chemical reactivity and applications. The unique combination of the but-3-yn-2-yl group with the dichlorobenzene moiety in this compound imparts distinct properties that make it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C10H8Cl2 |
|---|---|
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
1-but-3-yn-2-yl-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H8Cl2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3 |
Clé InChI |
WBUVBXPZHVIILF-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


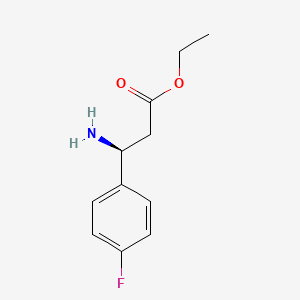
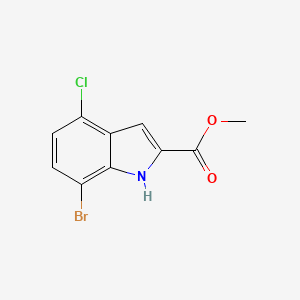
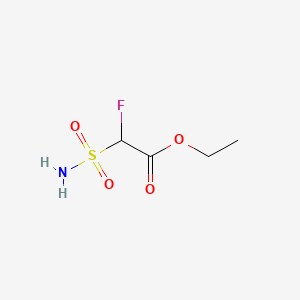
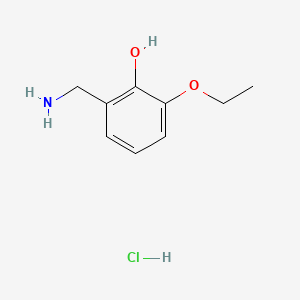
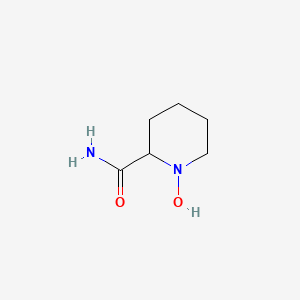
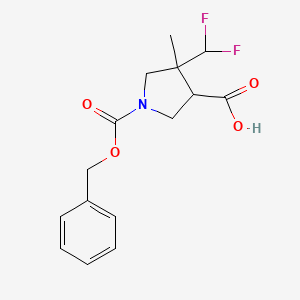

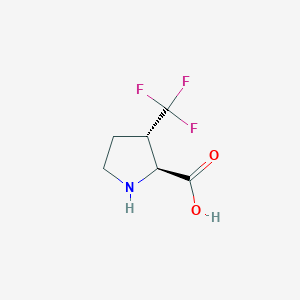
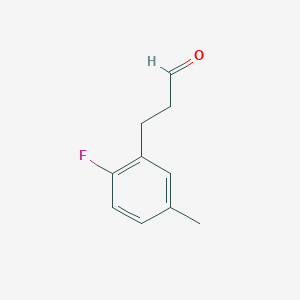
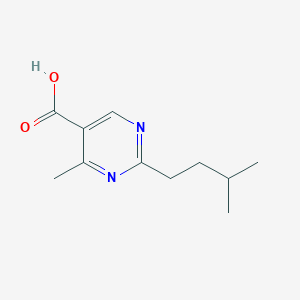

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)

